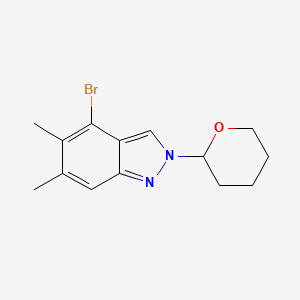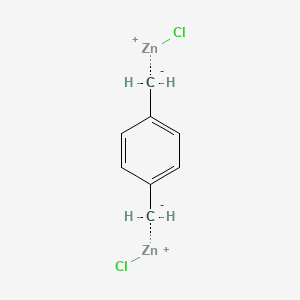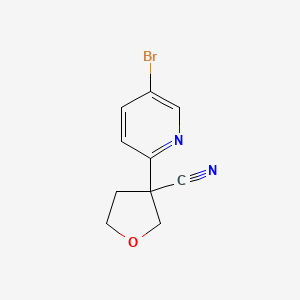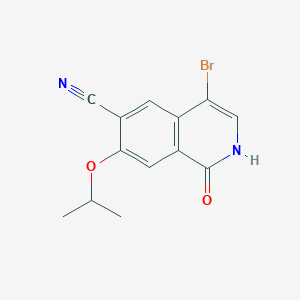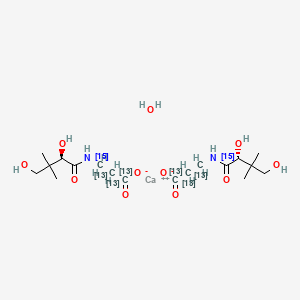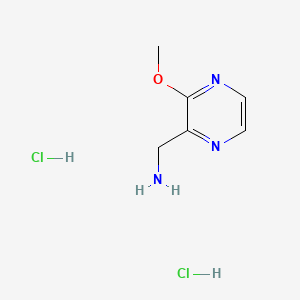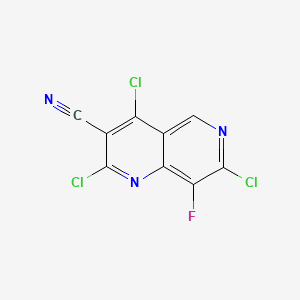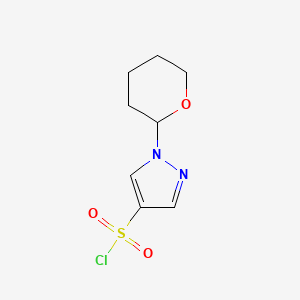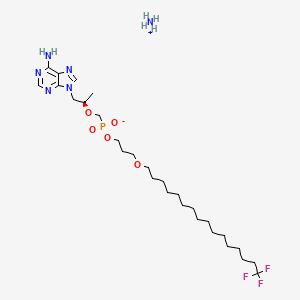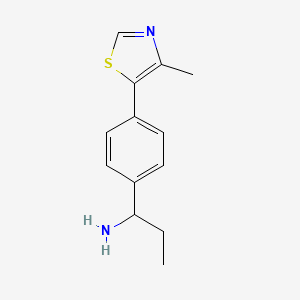
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine is a chemical compound with the molecular formula C13H16N2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine typically involves the reaction of 4-methylthiazole with a suitable phenyl derivative. One common method includes the use of a Grignard reagent, where 4-methylthiazole is reacted with phenylmagnesium bromide, followed by the addition of propan-1-amine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds
Mécanisme D'action
The mechanism of action of 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring is known to participate in π-π stacking interactions with aromatic residues in proteins, which can modulate the activity of enzymes or receptors. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
Phenylpropanolamine: Shares the phenyl and amine groups but lacks the thiazole ring.
Thiamine (Vitamin B1): Contains a thiazole ring and is involved in various biological processes.
Uniqueness
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine is unique due to the combination of the thiazole ring and the phenylpropanamine structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Formule moléculaire |
C13H16N2S |
|---|---|
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propan-1-amine |
InChI |
InChI=1S/C13H16N2S/c1-3-12(14)10-4-6-11(7-5-10)13-9(2)15-8-16-13/h4-8,12H,3,14H2,1-2H3 |
Clé InChI |
RFAFHXNWDWXGND-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C2=C(N=CS2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
